molecular formula C20H22N4O5S B2675594 N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 900004-07-1

N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

Cat. No. B2675594
CAS RN: 900004-07-1
M. Wt: 430.48
InChI Key: YVSPIMLKMZKCTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H22N4O5S and its molecular weight is 430.48. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives Synthesis

The synthesis of heterocyclic derivatives, such as 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione, showcases the compound's potential as a precursor in creating complex heterocyclic structures. Such compounds are foundational in the development of new pharmaceuticals, providing insights into the molecular architecture required for specific biological activities (Banfield, Fallon, & Gatehouse, 1987).

Anti-inflammatory and Analgesic Agents

Compounds derived from reactions involving similar structures have been synthesized and assessed for their anti-inflammatory and analgesic properties. Novel derivatives demonstrated significant COX-2 selectivity and inhibitory activity, presenting a promising avenue for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Oxidative Radical Cyclization

The oxidative radical cyclization of alpha-(methylthio)acetamides leading to the formation of erythrinanes demonstrates the compound's utility in synthesizing complex molecular structures potentially useful in various chemical and pharmaceutical applications (Chikaoka, Toyao, Ogasawara, Tamura, & Ishibashi, 2003).

Novel Pyrimidine-Pyridine Hybrids

The synthesis of novel pyrimidine-pyridine hybrids and their evaluation for anti-inflammatory activity showcase the compound's role in producing new chemical entities with potential therapeutic benefits. Such hybrids exhibited COX-2 inhibitory activity and lower ulcerogenic liability, highlighting their significance in drug discovery (Abdelgawad, Bakr, & Azouz, 2018).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-11-9-21-18-16(19(26)24(3)20(27)23(18)2)17(11)30-10-15(25)22-13-8-12(28-4)6-7-14(13)29-5/h6-9H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSPIMLKMZKCTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1SCC(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

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